molecular formula C15H26ClNO4 B8020618 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate

Cat. No.: B8020618
M. Wt: 319.82 g/mol
InChI Key: JNTYLSIYEBAEEL-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C15H26ClNO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of tert-butyl, methyl, and chloropropyl groups attached to the piperidine ring

Preparation Methods

The synthesis of 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.

    Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Chloropropylation: The chloropropyl group is introduced by reacting the piperidine derivative with 3-chloropropyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The presence of the chloropropyl group allows for potential covalent binding to target proteins, while the piperidine ring can engage in non-covalent interactions. The tert-butyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:

    1-tert-Butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a chloropropyl group.

    1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate: Lacks the chloropropyl group, resulting in different reactivity and applications.

    1-tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.

Biological Activity

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate, with CAS number 1638765-33-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H26ClNO4C_{15}H_{26}ClNO_{4} with a molecular weight of 319.82 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropropyl moiety, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₆ClNO₄
Molecular Weight319.82 g/mol
CAS Number1638765-33-9
Purity≥98%
Storage ConditionsRoom temperature

Anticancer Potential

Recent studies have evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against cancer cell lines. For instance, a study published in Molecules highlighted that compounds with similar structures exhibited varying levels of cytotoxicity against cervical and breast cancer cells. Although specific data for this compound were not detailed, its structural analogs suggest potential effectiveness in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its interaction with specific cellular pathways involved in tumor suppression and apoptosis. Piperidine derivatives are known to modulate neurotransmitter systems and may also influence signaling pathways related to cancer progression. The presence of the chloropropyl group could enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological properties. Some compounds in this class exhibit effects on neurotransmitter receptors, which can lead to both therapeutic and adverse effects. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but warrant further investigation due to the potential implications for treating neurological disorders .

Case Studies and Research Findings

  • Cytotoxicity Study : In a comparative analysis of piperidine derivatives, it was found that compounds structurally similar to this compound displayed significant cytotoxic effects against various cancer cell lines. The study indicated that modifications in the side chains could enhance or reduce activity depending on the target cell type .
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests that modifications like chloropropyl substitution can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for developing effective therapeutic agents based on this scaffold .
  • Targeted Drug Delivery : Advances in drug delivery systems incorporating piperidine derivatives have shown promise in enhancing the specificity and efficacy of anticancer therapies. The ability to conjugate these compounds with targeting moieties could lead to improved therapeutic outcomes in clinical settings .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO4/c1-14(2,3)21-13(19)17-10-7-15(8-11-17,6-5-9-16)12(18)20-4/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTYLSIYEBAEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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